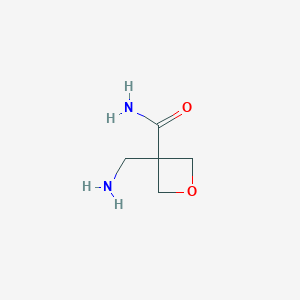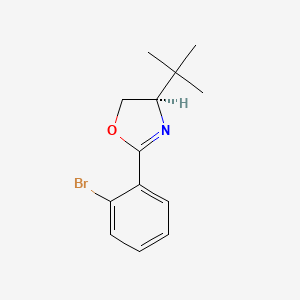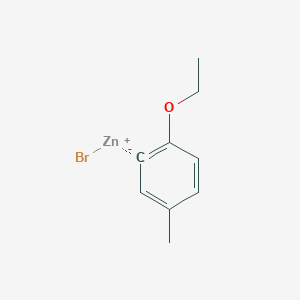
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone is a complex organic molecule that features both piperidine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: This can be achieved by reacting 2-(2-aminoethyl)piperidine with an appropriate acylating agent under controlled conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.
Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazole moieties through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient (API) in various formulations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can be compared with other similar compounds, such as:
- (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-4-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(3-methyl-1h-pyrazol-5-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(5-ethyl-1h-pyrazol-3-yl)methanone
These compounds share similar structural features but differ in the position or type of substituents on the pyrazole ring. The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[2-(2-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-9-8-11(15-14-9)12(17)16-7-3-2-4-10(16)5-6-13/h8,10H,2-7,13H2,1H3,(H,14,15) |
InChI Key |
XMXXTLOGAGJGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCCC2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)


![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)

